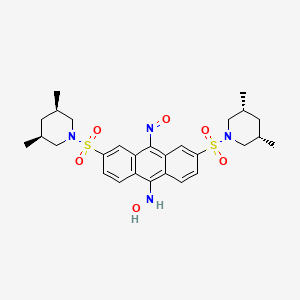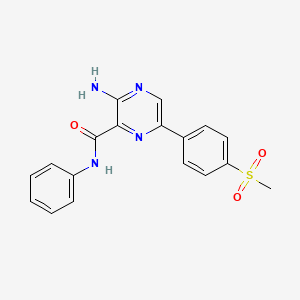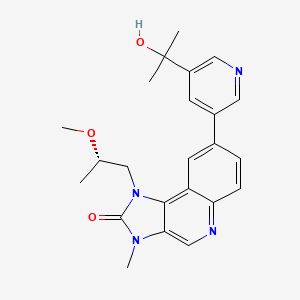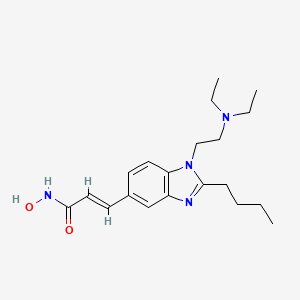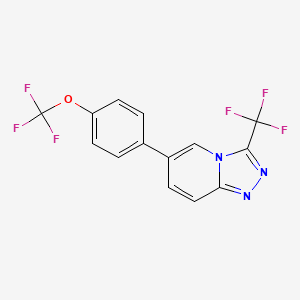
GS967
描述
GS967,也称为GS-458967,是一种有效且选择性的心脏晚期钠电流(晚期INa)抑制剂。它已被广泛研究用于其抗心律失常特性,特别是在心脏心律失常的背景下。 该化合物以其减轻和逆转各种药物诱导的致心律失常后果的能力而闻名 .
准备方法
合成路线和反应条件: GS967的合成涉及多个步骤,从关键中间体的制备开始。确切的合成路线和反应条件是专有的,尚未公开详细披露。 它通常涉及使用先进的有机合成技术,包括三唑和吡啶环的形成 .
工业生产方法: this compound的工业生产在严格的条件下进行,以确保高纯度和产量。该过程涉及使用优化反应条件和纯化技术的规模化合成。 然后将该化合物配制成各种形式,包括固体和溶液形式,用于研究和潜在的治疗应用 .
化学反应分析
反应类型: GS967主要进行与它与钠通道相互作用相关的反应。 它表现出对钠电流的使用依赖性阻断(UDB),这是其抗心律失常作用的关键特征 .
常用试剂和条件: 该化合物通常在钠通道增强剂或抑制剂的存在下进行研究,以评估其功效。 常用试剂包括ATX-II(一种晚期钠电流增强剂)和E-4031(一种IKr抑制剂) .
形成的主要产物: This compound与钠通道相互作用的主要产物是抑制晚期钠电流,这有助于稳定心脏动作电位并减少心律失常 .
科学研究应用
GS967具有广泛的科学研究应用,包括:
作用机制
GS967通过选择性抑制心肌细胞中的晚期钠电流来发挥作用。这种抑制是通过使用依赖性阻断机制实现的,其中该化合物优先结合并稳定钠通道的失活状态。 这种作用减少了持续的钠电流,并有助于使心脏动作电位正常化 .
相似化合物的比较
GS967经常与其他钠通道抑制剂进行比较,例如:
拉诺拉嗪: 另一种晚期钠电流抑制剂,但this compound对钠电流表现出更强的使用依赖性阻断.
利多卡因: 一种众所周知的钠通道阻断剂,用作局部麻醉剂和抗心律失常剂。
依乐卡嗪(GS-6615): 与this compound类似,依乐卡嗪也抑制晚期钠电流,但this compound在各种模型中显示出更有效的作用.
属性
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBKJITJDHASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Q1: How does GS967 interact with cardiac ion channels, and what are the downstream effects of this interaction?
A: this compound primarily targets the human cardiac voltage-gated sodium channel, which plays a crucial role in the generation and propagation of electrical signals within the heart [, ]. Specifically, this compound exhibits a dual mechanism of action:
Q2: How does the efficacy of this compound compare to other known sodium channel blockers in preclinical models?
A: Preclinical studies using rabbit models have shown that this compound demonstrates superior efficacy in suppressing arrhythmias compared to existing sodium channel blockers like flecainide and ranolazine []. Specifically, this compound exhibited higher potency in reducing both experimentally-induced and ischemia-induced arrhythmias, highlighting its potential as a promising antiarrhythmic agent []. This superior efficacy is likely linked to its dual mechanism of action, targeting both late and peak sodium currents with distinct mechanisms [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

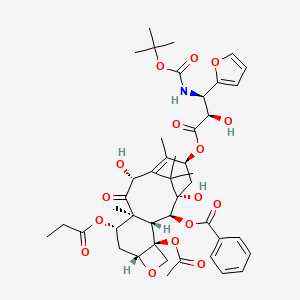
![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
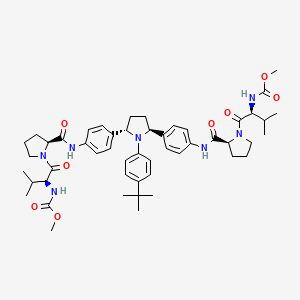

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)
